molecular formula C30H31N3O4 B2986879 4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 912902-89-7

4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2986879
CAS No.: 912902-89-7
M. Wt: 497.595
InChI Key: VRFHMENKUKHTSN-UHFFFAOYSA-N
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Description

This compound (CAS: 890633-38-2) is a structurally complex heterocyclic molecule featuring a pyrrolidin-2-one core substituted with a 4-methoxyphenyl group at position 1 and a benzo[d]imidazole moiety at position 2. The benzo[d]imidazole is further functionalized with a 2-(4-allyl-2-methoxyphenoxy)ethyl chain, introducing allyl and methoxy substituents. The molecule’s design combines pharmacophoric elements such as the benzimidazole (known for kinase inhibition and antimicrobial activity ) and the pyrrolidin-2-one ring (associated with conformational rigidity and metabolic stability ).

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4/c1-4-7-21-10-15-27(28(18-21)36-3)37-17-16-32-26-9-6-5-8-25(26)31-30(32)22-19-29(34)33(20-22)23-11-13-24(35-2)14-12-23/h4-6,8-15,18,22H,1,7,16-17,19-20H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFHMENKUKHTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=C(C=C(C=C5)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Pyrrolidinone Ring: This step may involve the reaction of the benzimidazole intermediate with a suitable pyrrolidinone precursor, often through nucleophilic substitution or cyclization reactions.

    Introduction of the Allyl and Methoxy Groups: These substituents can be introduced via alkylation reactions using allyl halides and methoxy reagents under basic or catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated products.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while substitution of the methoxy groups can result in a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular assays.

    Medicine: Due to its unique structure, it could be explored for pharmaceutical applications, such as developing new drugs for various diseases.

    Industry: It may find use in the development of new materials, such as polymers or advanced coatings, due to its chemical properties.

Mechanism of Action

The mechanism of action of 4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure suggests potential interactions with hydrophobic pockets or aromatic residues in proteins, influencing their activity or function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogues and their distinguishing features:

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Properties/Activities Reference ID
Target Compound Pyrrolidin-2-one + Benzoimidazole 4-(4-methoxyphenyl); 1-(2-(4-allyl-2-methoxyphenoxy)ethyl) ~505.6 g/mol Hypothesized kinase inhibition (based on benzimidazole motif)
1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzo[d]imidazol-2-yl}pyrrolidin-2-one Pyrrolidin-2-one + Benzoimidazole 4-(4-butylphenyl); 1-(2-oxo-2-piperidinylethyl) ~543.7 g/mol Enhanced solubility due to piperidine; potential CNS activity
4-(1H-Benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one Pyrrolidin-2-one + Benzoimidazole 1-benzyl ~305.3 g/mol Antimicrobial activity (Gram-positive bacteria)
5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives Pyrrolidin-2-one + Benzoimidazole 5-aryl; 1-(naphthyl-thiazolyl) ~450–500 g/mol Anticancer activity (in vitro cytotoxicity against HeLa cells)
BMS-695735 (IGF-1R inhibitor) Benzoimidazole + Pyridinone 4-(4-chloro-pyrazolyl); 3-(fluoropropyl-piperidinyl) ~574.5 g/mol Orally active IGF-1R inhibitor with antitumor efficacy in xenograft models

Key Structural and Functional Differences

Substituent-Driven Solubility: The target compound’s 4-allyl-2-methoxyphenoxy group may increase lipophilicity compared to the piperidine-containing analogue (MW ~543.7 g/mol), which has better aqueous solubility due to the basic piperidine nitrogen .

Bioactivity Trends :

  • Thiazole- and naphthalene-containing derivatives (e.g., compounds 5a–h in ) exhibit marked anticancer activity, likely due to π-π stacking interactions with DNA or kinase ATP-binding pockets. The target compound’s allyl-methoxy group may instead favor allosteric modulation.
  • BMS-695735 demonstrates the importance of halogenated and fluorinated substituents in improving metabolic stability, a feature absent in the target compound.

Synthetic Complexity: The target compound’s synthesis likely involves multi-step functionalization, including nucleophilic aromatic substitution (for phenoxy-ethyl linkage) and benzimidazole cyclization (similar to methods in ). This contrasts with simpler benzyl-substituted analogues synthesized via direct alkylation .

Research Findings and Implications

  • Pharmacokinetic Predictions : The 4-methoxyphenyl group in the target compound may reduce first-pass metabolism via steric hindrance of cytochrome P450 enzymes, a hypothesis supported by studies on similar methoxy-substituted benzimidazoles .
  • Therapeutic Potential: While direct data are lacking, structural parallels to BMS-695735 suggest possible kinase inhibition (e.g., IGF-1R or EGFR). However, the absence of a pyridinone or fluorinated group may limit potency compared to clinical candidates.
  • Synthetic Challenges: Purification of the target compound likely requires advanced techniques (e.g., ISCO combi flash chromatography ), given the presence of polar (methoxy) and nonpolar (allyl) groups.

Biological Activity

The compound 4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Benzo[d]imidazole ring : Known for its role in various pharmacological activities.
  • Pyrrolidin-2-one moiety : Often associated with neuroactive compounds and potential anti-cancer properties.
  • Methoxyphenyl and allyl groups : These substituents are critical for enhancing the compound’s solubility and biological interactions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Its effectiveness has been tested against various cancer cell lines, including melanoma and breast cancer cells. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism of Action
UACC-62 (Melanoma)0.021Induces apoptosis via ROS generation
A375 (Melanoma)3Inhibits tubulin polymerization
MDA-MB-435 (Breast)0.0361Cell cycle arrest at G2/M phase
SK-MEL-5 (Melanoma)0.2Disruption of cytoskeletal integrity
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to DNA damage and cell death .
  • Inhibition of Tubulin Polymerization : By interfering with microtubule dynamics, the compound disrupts mitotic spindle formation, resulting in cell cycle arrest .
  • Cell Cycle Arrest : Specifically, it has been observed to cause G2/M phase arrest in several cell lines, which is crucial for preventing cancer cell proliferation .

Case Studies

Several case studies have provided insights into the efficacy of this compound:

  • A study on the UACC-62 melanoma cell line demonstrated a remarkable 100% inhibition at a concentration of 10 µM, indicating strong cytotoxic effects .
  • In vivo studies using murine models showed significant tumor growth inhibition without notable toxicity, suggesting a favorable therapeutic window .

Q & A

Q. How do polymorphic forms influence physicochemical properties?

  • Methodological Answer : Differential scanning calorimetry (DSC) identifies polymorphs (melting points 449–455 K). Form II (monoclinic P21/c) exhibits higher solubility (2.3 mg/mL in PBS) than Form I due to looser crystal packing .

Q. What in vitro models assess metabolic stability and degradation pathways?

  • Methodological Answer : Liver microsome assays (human/rat) with LC-MS/MS analysis identify primary metabolites (e.g., O-demethylation products). CYP3A4 inhibition assays (IC50 >10 µM) suggest low hepatotoxicity .

Q. How is chirality resolved during synthesis?

  • Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) separates enantiomers. Circular dichroism (CD) spectra confirm absolute configuration (e.g., R vs. S at pyrrolidinone C2) .

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